2-Acetyl-2-methyl-succinonitrile
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Overview
Description
2-Acetyl-2-methyl-succinonitrile is an organic compound with the molecular formula C7H8N2O It is a derivative of succinonitrile, characterized by the presence of an acetyl group and a methyl group attached to the succinonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetyl-2-methyl-succinonitrile can be synthesized through various organic synthesis methods. One common method involves the hydrocyanation of acrylonitrile, followed by subsequent reactions to introduce the acetyl and methyl groups. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrocyanation processes, followed by purification steps to isolate the compound. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-2-methyl-succinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2-Acetyl-2-methyl-succinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of 2-acetyl-2-methyl-succinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Succinonitrile: A simpler nitrile with the formula C4H4N2.
Malononitrile: A di-nitrile with three carbon atoms.
Glutaronitrile: A di-nitrile with five carbon atoms.
Adiponitrile: A di-nitrile with six carbon atoms.
Uniqueness
2-Acetyl-2-methyl-succinonitrile is unique due to the presence of both acetyl and methyl groups, which impart distinct chemical properties and reactivity compared to other nitriles. These functional groups enable a wider range of chemical transformations and applications, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-acetyl-2-methylbutanedinitrile |
InChI |
InChI=1S/C7H8N2O/c1-6(10)7(2,5-9)3-4-8/h3H2,1-2H3 |
InChI Key |
KSNOOUANCWTRHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(CC#N)C#N |
Origin of Product |
United States |
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